Cycloviolacin O18 belongs to a larger class of compounds known as cyclotides. These are categorized based on their structural features and biological activities. Cyclotides are known for their stability and resistance to proteolytic degradation, making them ideal candidates for pharmaceutical development .
The synthesis of cycloviolacin O18 can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and extraction from plant sources. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed in SPPS, allowing for the stepwise assembly of peptide sequences on solid supports .
Technical Details:
Cycloviolacin O18 exhibits a cyclic structure stabilized by three disulfide bridges formed between cysteine residues. This unique arrangement contributes to its structural integrity and biological function.
The molecular formula for cycloviolacin O18 is C_62H_100N_16O_19S_3, with a molecular weight of approximately 1,263.6 g/mol. The presence of multiple disulfide bonds is crucial for maintaining its conformation under physiological conditions.
Cycloviolacin O18 undergoes various chemical reactions typical of peptides, including hydrolysis, oxidation, and reduction reactions. Its cyclic nature allows it to resist enzymatic degradation better than linear peptides.
Technical Details:
Cycloviolacin O18 exhibits antimicrobial activity primarily through membrane disruption mechanisms. It interacts with bacterial membranes, leading to pore formation that compromises cell integrity.
Studies indicate that cyclotides like cycloviolacin O18 can disrupt lipid bilayers at micromolar concentrations, making them effective against various bacterial strains . The specific interactions involve binding to lipid components, altering membrane permeability.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: